molecular formula C15H22ClNO2 B2804258 N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide CAS No. 786661-33-4

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide

Cat. No.: B2804258
CAS No.: 786661-33-4
M. Wt: 283.8
InChI Key: CVVXPQJVUVCGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide is a chemical compound used in scientific research. It exhibits diverse applications, aiding in the investigation of biological processes, drug development, and environmental studies.

Scientific Research Applications

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide is widely used in scientific research due to its diverse applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and interactions at the molecular level.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of “N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide” is not clear from the available information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with tert-butylamine and 2-bromopropanamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenoxypropanamides.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-(4-chlorophenoxy)propanamide
  • N-tert-butyl-2-(3,5-dimethylphenoxy)propanamide
  • N-tert-butyl-2-(4-bromo-3,5-dimethylphenoxy)propanamide

Uniqueness

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide is unique due to the presence of both chloro and dimethyl groups on the phenoxy ring, which imparts specific chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-9-7-12(8-10(2)13(9)16)19-11(3)14(18)17-15(4,5)6/h7-8,11H,1-6H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVXPQJVUVCGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.